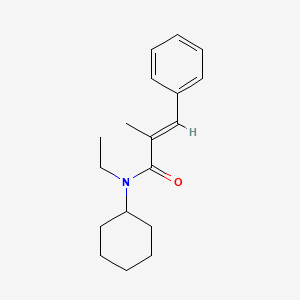
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide, also known as CEPO, is a synthetic erythropoietin (EPO) mimetic. CEPO is a promising therapeutic agent for the treatment of various diseases, including neurodegenerative diseases, stroke, and cancer. The purpose of
Mechanism of Action
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide binds to the EPO receptor and activates the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 5 (STAT5) signaling pathway. This leads to the activation of various downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways leads to the promotion of cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has been shown to have various biochemical and physiological effects. In neurodegenerative diseases, N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). In stroke, N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has been shown to reduce inflammation and oxidative stress. In cancer, N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has been shown to inhibit angiogenesis and induce apoptosis.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has several advantages for lab experiments. It is a stable and soluble peptide that can be easily synthesized using SPPS. It has a long half-life, which allows for less frequent dosing. However, N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has some limitations for lab experiments. It is expensive to produce, and its effects can be difficult to measure due to its long half-life.
Future Directions
There are several future directions for N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide research. One direction is to study its potential in other diseases, such as traumatic brain injury and spinal cord injury. Another direction is to develop more potent and specific N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide analogs. Additionally, the mechanisms underlying the neuroprotective and neuroregenerative effects of N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide need to be further elucidated. Finally, the development of more efficient and cost-effective synthesis methods for N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide is needed to facilitate its clinical translation.
Conclusion:
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide is a promising therapeutic agent for the treatment of various diseases. Its synthesis method involves the use of SPPS and chemical modification techniques. N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has been extensively studied for its therapeutic potential in neurodegenerative diseases, stroke, and cancer. Its mechanism of action involves the activation of various downstream signaling pathways. N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has several advantages for lab experiments, but also has some limitations. There are several future directions for N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide research, including the study of its potential in other diseases and the development of more efficient synthesis methods.
Synthesis Methods
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide is synthesized by modifying the structure of the EPO molecule. The synthesis method involves the use of solid-phase peptide synthesis (SPPS) and chemical modification techniques. The SPPS method is used to synthesize a peptide fragment of EPO, which is then modified chemically to produce N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide. The chemical modification involves the introduction of a cyclohexyl group, an ethyl group, and a phenyl group to the peptide fragment.
Scientific Research Applications
N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has been extensively studied for its therapeutic potential in various diseases. In neurodegenerative diseases, N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has been shown to protect neurons from apoptosis and promote neurogenesis. In stroke, N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has been shown to reduce infarct size and improve neurological function. In cancer, N-cyclohexyl-N-ethyl-2-methyl-3-phenylacrylamide has been shown to inhibit tumor growth and angiogenesis.
properties
IUPAC Name |
(E)-N-cyclohexyl-N-ethyl-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-3-19(17-12-8-5-9-13-17)18(20)15(2)14-16-10-6-4-7-11-16/h4,6-7,10-11,14,17H,3,5,8-9,12-13H2,1-2H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSFBTNLBJUQGD-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCCC1)C(=O)/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-Cyclohexyl-N-ethyl-2-methyl-3-phenyl-2-propenamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)
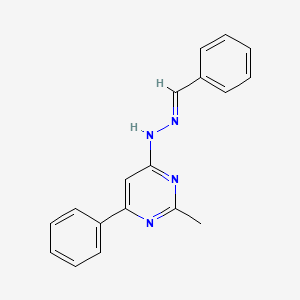
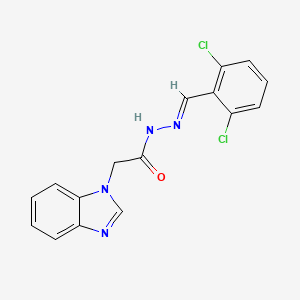

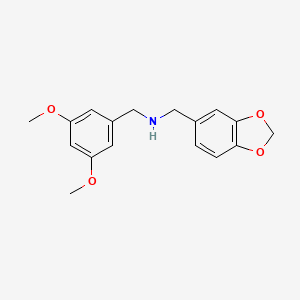
![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)
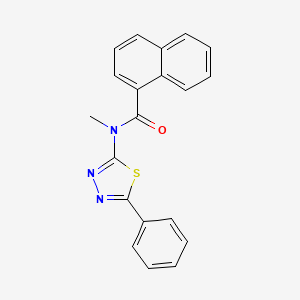

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5693091.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)
![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)
![3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5693119.png)